molecular formula C21H32N2O2 B2641238 N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide CAS No. 953931-74-3

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2641238
CAS No.: 953931-74-3
M. Wt: 344.499
InChI Key: GCOYEDHPHSPTBZ-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a piperidine ring substituted with a cyclopentyl group and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The cyclopentyl group is introduced through a cyclization reaction, followed by the attachment of the methoxyphenyl group via a substitution reaction. The final step involves the formation of the propanamide moiety through an amidation reaction. Common reagents used in these reactions include cyclopentanone, piperidine, and 4-methoxybenzyl chloride, with reaction conditions such as refluxing in an appropriate solvent and using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly in receptor binding studies.

    Medicine: Research into its potential therapeutic effects, such as analgesic or anti-inflammatory properties, is ongoing.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and fentanyl analogues, such as:

  • N-Phenyl-N-(4-piperidinyl)propionamide
  • 2-Fluoroacrylfentanyl
  • 2-Methylacetylfentanyl

Uniqueness

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different binding affinities, metabolic stability, and pharmacological effects, making it a valuable molecule for targeted research and development.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-25-20-9-6-17(7-10-20)8-11-21(24)22-16-18-12-14-23(15-13-18)19-4-2-3-5-19/h6-7,9-10,18-19H,2-5,8,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOYEDHPHSPTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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